molecular formula C5H10N2O2 B2612697 3-Aminopyrrolidine-3-carboxylic acid CAS No. 80546-88-9

3-Aminopyrrolidine-3-carboxylic acid

Cat. No. B2612697
CAS RN: 80546-88-9
M. Wt: 130.147
InChI Key: DWAKXSZUASEUHH-UHFFFAOYSA-N
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Description

3-Aminopyrrolidine-3-carboxylic acid (3-APA) is a compound with the molecular formula C5H10N2O2 . It is also known by other names such as Cucurbitin chloride and MFCD08234553 . It is a versatile compound that has been used in a variety of scientific research applications, including as a building block in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a reagent in biochemistry, pharmacology, and medicinal chemistry.


Molecular Structure Analysis

The molecular structure of 3-APA includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a carboxylic acid group and an amino group . The InChI code for 3-APA is InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9) .


Physical And Chemical Properties Analysis

3-APA is a colorless, odorless, crystalline solid with a melting point of 202-204°C. It has a molecular weight of 130.15 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 .

Scientific Research Applications

Synthesis and Industrial Application

3-Aminopyrrolidine, as a building block, has been utilized in the synthesis of various pharmaceutically active substances. For example, an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid has been developed, which is significant for industrial preparation due to its mild reaction conditions and cost-effectiveness (Han et al., 2018).

Asymmetric Synthesis in Pharmaceuticals

In pharmaceutical research, asymmetric synthesis of 3-aminopyrrolidine derivatives has been explored. For instance, the asymmetric synthesis and properties of the enantiomers of a potent antibacterial agent, featuring a 3-aminopyrrolidine structure, showed significant activity against aerobic and anaerobic bacteria (Rosen et al., 1988).

Catalytic Applications

3-Aminopyrrolidine derivatives have been used as catalysts in chemical reactions. Methyl 4-aminopyrrolidine-2-carboxylates catalyze asymmetric Michael additions of ketones to nitroalkenes, demonstrating the utility of these compounds in organic synthesis (Ruiz-Olalla et al., 2015).

Development of Antibacterial Agents

The compound 3-aminopyrrolidine has been incorporated into the structure of various antibacterial agents, as evidenced in the synthesis of pyridonecarboxylic acids with enhanced antibacterial activity (Egawa et al., 1984).

Chemical Analysis and Detection

3-Aminopyrrolidine derivatives, such as N-(3-aminopropyl)pyrrolidine, have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography, enhancing the detection sensitivity (Morita & Konishi, 2002).

Safety and Hazards

3-APA has several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-aminopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAKXSZUASEUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001309
Record name 3-Aminopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80546-88-9
Record name 3-Aminopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a particular variant of embodiment of this synthesis process, 1-benzyl-3-pyrrolidinone is treated with an ammoniacal solution of ammonium chloride and of potassium cyanide to obtain (±)-3-amino-1-benzyl-3-cyanopyrrolidine. This compound is then converted by acid or basic hydrolysis to (±)-3-amino-1-benzyl-3-pyrrolidinecarboxylic acid, and lastly a reduction with hydrogen, preferably a catalytic hydrogenolysis, is carried out to obtain (±)-3-amino-3-pyrrolidinecarboxylic acid or (±)-cucurbitine.
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